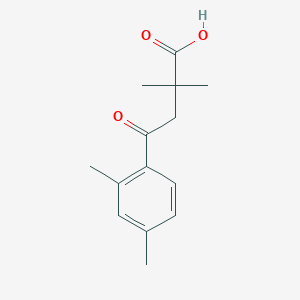
2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,4-dimethylbenzene with 2,2-dimethyl-4-oxobutyric acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated aromatic compounds.
科学研究应用
2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-4-pentenoic acid
- 2,4-Dimethylpentanoic acid
- 2,2-Dimethyl-4-oxobutyric acid
Uniqueness
2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of aromatic and aliphatic components allows for diverse chemical transformations and applications that may not be possible with simpler analogs.
生物活性
2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C15H20O3
- Molar Mass : 248.32 g/mol
- Appearance : Colorless crystalline solid
- Melting Point : 100-104 °C
- Boiling Point : Approximately 215 °C at 1 Torr
The structure includes two methyl groups on the second carbon atom and a 2,4-dimethylphenyl group attached to the fourth carbon of the butyric acid chain. This unique arrangement is believed to influence its reactivity and biological properties.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities, particularly in the following areas:
- Anti-inflammatory Properties : Initial research indicates that this compound may interact with inflammatory pathways, potentially reducing inflammation in biological systems.
- Analgesic Effects : The compound has been noted for its analgesic properties, making it a candidate for pain management therapies.
- Toxicological Profile : Toxicological assessments reveal that the compound is harmful if ingested and can cause skin irritation, necessitating careful handling in laboratory environments.
The biological effects of this compound are thought to arise from its interactions with specific receptors involved in inflammatory responses. It may act as an inhibitor or substrate for certain enzymes, influencing metabolic pathways relevant to inflammation and pain perception.
Table 1: Summary of Research Findings
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of the compound, researchers treated macrophage cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Study 2: Analgesic Effects
A separate study assessed the analgesic properties using a formalin-induced pain model in rats. Administration of the compound resulted in a significant decrease in pain behavior compared to control groups. These findings support further investigation into its use as a non-opioid analgesic.
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(2-Methylphenyl)-4-oxobutanoic acid | C13H16O3 | Lacks additional methyl groups; simpler structure. |
| 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid | C15H20O3 | Different phenyl substitution; potential variation in activity. |
属性
IUPAC Name |
4-(2,4-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-5-6-11(10(2)7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHACVLYTWQGFTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(C)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













